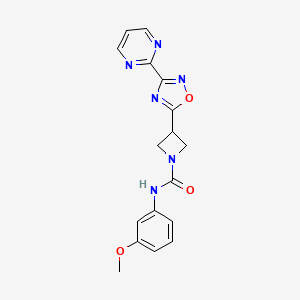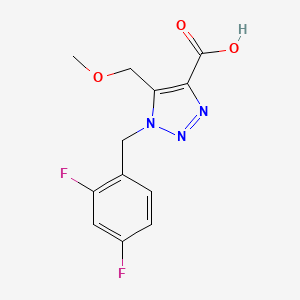
1-(2,4-difluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as DFMT, is a synthetic organic compound with potential applications in organic synthesis, drug development and medical research. It has been used in many scientific studies to investigate its properties and potential uses. DFMT has a unique structure that makes it an ideal candidate for research in various areas of science.
科学的研究の応用
Antimicrobial Activities
1,2,3-Triazole derivatives, similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with difluorobenzyl and methoxymethyl substitutions, exhibit moderate to good activities against various Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Synthesis and Biological Evaluation
The synthesis of 1,2,3-triazole derivatives through multi-component reactions, including those with methoxymethyl and difluorobenzyl groups, has led to the development of compounds with potential antibacterial and antifungal properties. These syntheses contribute to the exploration of new medicinal compounds (Vo, 2020).
Anticancer Evaluation
Some 1,2,3-triazole derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activities. These compounds have been tested against various cancer types, demonstrating the potential of triazole derivatives in cancer research (Bekircan et al., 2008).
Protecting Group for Carboxylic Acids
Compounds with a methoxymethyl group, similar to the specified compound, have been studied as protecting groups for carboxylic acids. This research is relevant in organic synthesis, particularly in the development of new synthetic methodologies (Yoo et al., 1990).
Solid-Phase Synthesis
1,2,3-Triazole derivatives, akin to the compound of interest, have been used in solid-phase synthesis. This includes the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition on polymer supports, contributing to the development of new pharmaceuticals and materials (Harju et al., 2003).
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c1-20-6-10-11(12(18)19)15-16-17(10)5-7-2-3-8(13)4-9(7)14/h2-4H,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUTXVRRXQLZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

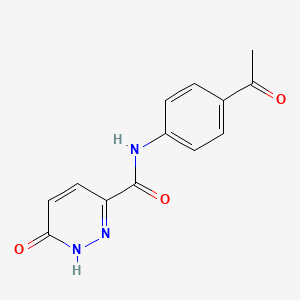
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2732008.png)
![2-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2732011.png)
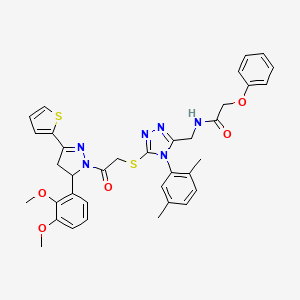
![N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2732013.png)
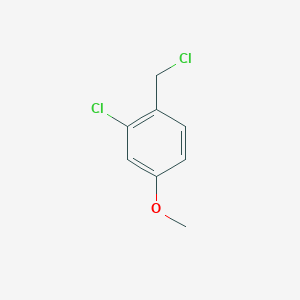
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2732015.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)
![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2732024.png)
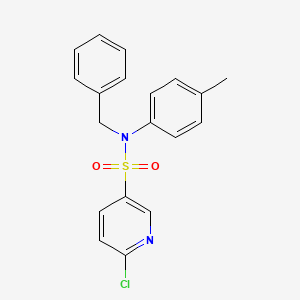
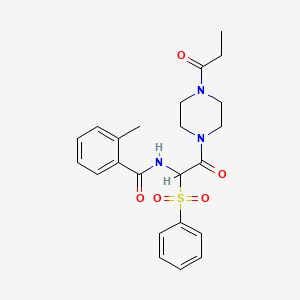
![Benzyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2732028.png)
